molecular formula C21H23Cl3N2O3 B11699845 Butyl 4-[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)amino]benzoate

Butyl 4-[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B11699845
M. Wt: 457.8 g/mol
InChI Key: AZEYUWOTFDVKPR-UHFFFAOYSA-N
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Description

BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a butyl ester, a trichloromethyl group, and a formamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-[(3-methylphenyl)formamido]ethanol. This intermediate is then reacted with butyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-({2,2,2-TRICHLORO-1-[(3-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23Cl3N2O3

Molecular Weight

457.8 g/mol

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]amino]benzoate

InChI

InChI=1S/C21H23Cl3N2O3/c1-3-4-12-29-19(28)15-8-10-17(11-9-15)25-20(21(22,23)24)26-18(27)16-7-5-6-14(2)13-16/h5-11,13,20,25H,3-4,12H2,1-2H3,(H,26,27)

InChI Key

AZEYUWOTFDVKPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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